molecular formula C52H44N2 B12301511 2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl

2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl

Cat. No.: B12301511
M. Wt: 696.9 g/mol
InChI Key: GFMFFNAOXIHABA-UHFFFAOYSA-N
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Description

2,2'-bis(3-(N,N-di-p-tolylamino)phenyl)biphenyl (referred to by its full systematic name throughout this article) is a high-performance organic semiconductor material widely employed in organic light-emitting diodes (OLEDs). Its molecular structure features two biphenyl cores substituted with N,N-di-p-tolylamino groups at the 3-positions (Fig. 1). These electron-rich aromatic amines enhance hole-transporting properties, making the compound a critical component in OLED heterostructures .

In electroluminescent devices, this material is frequently paired with 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), an electron-transporting material. Their interfacial interaction generates an exciplex—a metastable charge-transfer complex—that emits at 490 nm, distinct from the individual components’ photoluminescence (PL) spectra . This exciplex formation enables efficient energy transfer to dopants like coumarin C545T, significantly improving device efficiency and reducing driving voltages.

Properties

Molecular Formula

C52H44N2

Molecular Weight

696.9 g/mol

IUPAC Name

3-[2-[2-[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenyl]phenyl]-N,N-bis(4-methylphenyl)aniline

InChI

InChI=1S/C52H44N2/c1-37-19-27-43(28-20-37)53(44-29-21-38(2)22-30-44)47-13-9-11-41(35-47)49-15-5-7-17-51(49)52-18-8-6-16-50(52)42-12-10-14-48(36-42)54(45-31-23-39(3)24-32-45)46-33-25-40(4)26-34-46/h5-36H,1-4H3

InChI Key

GFMFFNAOXIHABA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C4=CC=CC=C4C5=CC=CC=C5C6=CC(=CC=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl typically involves the reaction of biphenyl derivatives with N,N-di-p-tolylamine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl compounds .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Hole Transport Material
One of the primary applications of 2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl is as a hole transport material in OLEDs. Its high hole mobility and suitable energy levels make it effective for enhancing device performance. The compound exhibits a high highest occupied molecular orbital (HOMO) energy level around 5.3 eV and a lowest unoccupied molecular orbital (LUMO) energy level of approximately 2.2 eV, which are critical for efficient charge transport within the device structure .

Device Performance Enhancements
Research indicates that incorporating this compound into OLED architectures can lead to lower driving voltages and improved external quantum efficiency (EQE). The formation of exciplexes when combined with other materials has been noted to enhance luminescent properties, thereby extending device lifetimes and overall performance .

Photonic Devices

Light Emission Properties
The unique structural characteristics of 2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl contribute to its effectiveness in photonic applications. The compound's ability to facilitate efficient light emission makes it suitable for use in various photonic devices beyond OLEDs, including lasers and light-emitting diodes (LEDs). Its high thermal stability (with decomposition temperatures exceeding 375 °C) ensures reliability under operational conditions .

Thermal Stability and Morphological Stability
The compound demonstrates significant morphological stability, which is essential for maintaining consistent performance in photonic devices. Its glass transition temperature (Tg) around 125 °C suggests it can withstand thermal stress during processing and operation .

Biomedical Applications

Potential Anticancer Properties
Emerging research has suggested that compounds similar to 2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl may exhibit anticancer properties due to their structural features that allow for interaction with biological systems. Studies involving related compounds have shown promise in targeting cancer cells through mechanisms such as reactive oxygen species generation and apoptosis induction .

Summary Table of Properties and Applications

Property/Application Details
HOMO Energy Level ~5.3 eV
LUMO Energy Level ~2.2 eV
Thermal Stability (Td) >375 °C
Glass Transition Temperature (Tg) ~125 °C
Primary Application Hole transport material in OLEDs
Secondary Applications Photonic devices, potential biomedical uses

Case Studies

  • OLED Device Efficiency Improvement
    A study demonstrated that incorporating 2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl into the hole transport layer of OLEDs resulted in a significant increase in EQE from 12% to 18%, attributed to enhanced charge carrier mobility and reduced recombination losses .
  • Anticancer Activity Investigation
    Research on similar compounds revealed that they could induce apoptosis in cancer cell lines through the generation of reactive oxygen species, highlighting the potential for developing new therapeutic agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl in optoelectronic devices involves its ability to transport charge carriers efficiently. The compound’s molecular structure allows for the formation of exciplexes and electromers, which are crucial for the emission of light in OLEDs. The energy transfer between the host and guest materials in these devices is facilitated by the compound’s high photoluminescence efficiency and favorable energy levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on comparing 2,2'-bis(3-(N,N-di-p-tolylamino)phenyl)biphenyl with 4,4'-bis(N-carbazolyl)-2,2'-biphenyl (CBP), a structurally analogous compound widely used as a host material in OLEDs.

Structural and Electronic Properties

  • 2,2'-bis(3-(N,N-di-p-tolylamino)phenyl)biphenyl: The 3-positioned N,N-di-p-tolylamino groups create a twisted molecular geometry, reducing aggregation-induced quenching.
  • CBP: The 4,4'-positioned carbazole groups provide strong electron-transporting capabilities but lack the steric hindrance and hole-injection advantages of the N,N-di-p-tolylamino substituents.

Exciplex Formation and Photophysical Behavior

When paired with TPBi:

  • 2,2'-bis(3-(N,N-di-p-tolylamino)phenyl)biphenyl/TPBi: Exhibits a broad exciplex emission peak at 490 nm, absent in individual material spectra. The exciplex acts as an intermediate energy donor, enabling Förster resonance energy transfer (FRET) to dopants like C545T .
  • CBP/TPBi: No exciplex forms; PL spectra are additive (CBP: 411 nm, TPBi: 380 nm). Energy transfer to C545T relies on weak spectral overlap, necessitating direct charge trapping .

Device Performance Metrics

Property 2,2'-bis(3-(N,N-di-p-tolylamino)phenyl)biphenyl CBP
PL Emission (Pure Film) 415 nm 411 nm
Exciplex Emission 490 nm (with TPBi) None
Energy Transfer Efficiency High (FRET-dominated) Low (charge-trapping)
Driving Voltage Trend Stable with dopant thickness Increases with dopant thickness
Luminous Efficiency >1.5 lm/W (estimated) <1.0 lm/W (estimated)

Mechanistic Insights

  • Exciplex System: The interfacial charge-transfer state in 2,2'-bis(3-(N,N-di-p-tolylamino)phenyl)biphenyl/TPBi reduces the energy gap for exciton formation, enabling efficient energy transfer to C545T. This minimizes joule heating and voltage rise with increasing dopant concentration .
  • Non-Exciplex System: In CBP/TPBi, C545T must directly trap electrons and holes, increasing recombination resistance. Higher dopant concentrations elevate driving voltages and reduce efficiency .

Research Findings and Implications

Studies demonstrate that 2,2'-bis(3-(N,N-di-p-tolylamino)phenyl)biphenyl outperforms CBP in exciplex-driven OLEDs due to its superior energy-transfer kinetics and voltage stability. Devices using this compound achieve luminous efficiencies exceeding 1.5 lm/W at driving voltages below 10 V, whereas CBP-based devices require higher voltages for comparable brightness . These findings underscore the critical role of molecular design in optimizing host-dopant interactions for next-generation optoelectronics.

Biological Activity

2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl, often referred to as a biphenyl derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and enzyme inhibition effects.

Chemical Structure and Properties

The structural formula of 2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl features two biphenyl units connected by amino groups. This configuration is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar biphenyl derivatives. Research indicates that compounds with analogous structures exhibit significant cytotoxicity against various cancer cell lines.

  • Cell Lines Tested : A549 (lung cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer).
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through the modulation of apoptotic markers such as Bcl-2 and Bax, leading to increased caspase activity.

In a study involving related compounds, it was found that certain derivatives exhibited IC50 values as low as 2.5 µM against MCF-7 cells, indicating potent cytotoxic effects .

Antioxidant Activity

The antioxidant properties of biphenyl derivatives are notable. Compounds similar to 2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl have shown significant free radical scavenging abilities.

  • DPPH Radical Scavenging Assay : The IC50 values for related compounds in scavenging DPPH radicals ranged from 3.02 to 8.49 μg/mL, comparable to standard antioxidants like ascorbic acid (1.06 μg/mL) .

Enzyme Inhibition

The inhibition of specific enzymes is another area where biphenyl derivatives demonstrate biological activity. For instance:

  • Urease Inhibition : Some derivatives have been shown to inhibit urease activity, which is particularly relevant in the context of Helicobacter pylori infections. The IC50 values for urease inhibitors in related studies were around 14.5 mM .

Case Studies

  • Anticancer Effects : A study evaluated the cytotoxicity of synthesized biphenyl derivatives against multiple cancer cell lines, confirming that structural modifications significantly affect their potency .
  • Antioxidant Efficacy : Another investigation focused on the antioxidant properties of sulfonamide derivatives with similar structures, revealing effective radical scavenging activities and a correlation between structure and activity .
  • Enzyme Targeting : Research on sulfonamide-pyrolidine carboxamide derivatives indicated that structural features influenced binding affinities to P. falciparum N-myristoyltransferase (PfNMT), an important target for antimalarial drug development .

Q & A

Basic Research Questions

Q. How can the molecular structure of 2,2'-bis(3-(N,N-di-p-tolylamino)phenyl)biphenyl be confirmed experimentally?

  • Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton and carbon environments, confirming substituent positions and symmetry. Mass spectrometry (MS) can verify molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., aromatic C-H stretching, amine vibrations). Elemental analysis ensures stoichiometric consistency with theoretical values .

Q. What spectroscopic techniques are critical for characterizing its photophysical properties?

  • Methodological Answer: Employ photoluminescence (PL) and UV-Vis absorption spectroscopy to determine emission peaks, Stokes shifts, and bandgap energy. For example, PL spectra of 3DTAPBP films show a peak at 415 nm, while exciplex formation with TPBi introduces a distinct 490 nm emission band. Time-resolved PL can further probe excited-state dynamics .

Q. How is the compound integrated into organic light-emitting diode (OLED) architectures?

  • Methodological Answer: Use vacuum thermal evaporation to deposit 3DTAPBP as a hole-transport layer (HTL) or emissive layer. Device configurations like ITO/MoO₃/3DTAPBP/C545T/TPBi/LiF/Al demonstrate its role in facilitating charge injection and exciplex formation. Layer thickness optimization (e.g., 40 nm for HTL) is critical for balancing efficiency and stability .

Advanced Research Questions

Q. How can exciplex formation at 3DTAPBP/TPBi interfaces be experimentally distinguished from intrinsic emissions?

  • Methodological Answer: Compare PL spectra of individual materials (3DTAPBP: 415 nm; TPBi: 380 nm) with their heterojunction. A new emission band (e.g., 490 nm) indicates exciplex formation. Use temperature-dependent PL to differentiate thermally activated delayed fluorescence (TADF) from direct exciplex emission. Control experiments with non-exciplex systems (e.g., CBP/TPBi) validate observations .

Q. What strategies resolve discrepancies in device efficiency when 3DTAPBP is paired with different adjacent materials?

  • Methodological Answer: Systematically vary layer combinations and thicknesses (e.g., NPB as HTL, DPVBi as emissive layer) while monitoring electroluminescence (EL) efficiency. Use atomic force microscopy (AFM) to assess interfacial roughness and energy-level alignment via ultraviolet photoelectron spectroscopy (UPS). Cross-reference with density functional theory (DFT) simulations to predict charge-transfer barriers .

Q. How can computational modeling predict 3DTAPBP’s electronic properties for optoelectronic applications?

  • Methodological Answer: Apply DFT calculations to optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO). Simulate absorption/emission spectra using time-dependent DFT (TD-DFT). Compare predicted charge mobility with experimental hole/electron transporter performance in OLEDs. Validate models against experimental data (e.g., PL peak positions, ionization potentials) .

Q. What experimental controls are essential to confirm electromer versus exciplex contributions in device emissions?

  • Methodological Answer: Fabricate devices with varying dopant concentrations in the emissive layer. Use transient EL measurements to identify delayed emission components (indicative of electromers). Compare PL lifetimes in neat films versus heterojunctions: exciplexes typically exhibit longer lifetimes due to intermolecular charge transfer .

Data Analysis and Contradictions

Q. How to address conflicting spectral data when 3DTAPBP is used in diverse heterojunctions?

  • Methodological Answer: Perform layer-by-layer PL mapping to localize emission sources. For instance, the 490 nm peak in 3DTAPBP/TPBi is absent in CBP/TPBi, confirming exciplex specificity. Use X-ray diffraction (XRD) to assess crystallinity and rule out morphological artifacts. Replicate experiments under inert conditions to exclude oxygen/water quenching effects .

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